molecular formula C8H16ClNO B3019486 Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride CAS No. 2126143-65-3

Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride

Cat. No.: B3019486
CAS No.: 2126143-65-3
M. Wt: 177.67
InChI Key: ZJAMGWKNCMNMJQ-SCLLHFNJSA-N
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Description

Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique hexahydro-cyclopenta[b]furan structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydro-cyclopenta[b]furan ring system, followed by the introduction of the methanamine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-cyclopenta[b]furan derivatives: Compounds with similar ring structures but different functional groups.

    Methanamine derivatives: Compounds with similar amine groups but different ring systems.

Uniqueness

Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride is unique due to its specific combination of the hexahydro-cyclopenta[b]furan ring and the methanamine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-6-8-3-1-2-7(8)10-5-4-8;/h7H,1-6,9H2;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAMGWKNCMNMJQ-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(CCO2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@](C1)(CCO2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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